Taniplon

Description

Structure

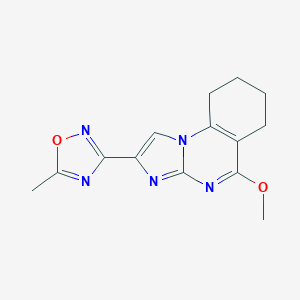

2D Structure

3D Structure

Propriétés

Numéro CAS |

106073-01-2 |

|---|---|

Formule moléculaire |

C14H15N5O2 |

Poids moléculaire |

285.30 g/mol |

Nom IUPAC |

3-(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-5-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H15N5O2/c1-8-15-12(18-21-8)10-7-19-11-6-4-3-5-9(11)13(20-2)17-14(19)16-10/h7H,3-6H2,1-2H3 |

Clé InChI |

OYKONKGGKFFMDV-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |

SMILES canonique |

CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |

Autres numéros CAS |

106073-01-2 |

Origine du produit |

United States |

Structural and Chemical Classification of Taniplon

Taniplon as a Representative of the Imidazoquinazoline Chemical Class

This compound is structurally defined by its central imidazo[1,2-a]quinazoline scaffold. evitachem.com This is a tricyclic heterocyclic system resulting from the fusion of an imidazole (B134444) ring with a quinazoline ring system. Specifically, in this compound, the quinazoline portion is a tetrahydroquinazoline, as indicated by the "6,7,8,9-tetrahydro" prefix in its chemical name. nih.gov

The key structural elements of this compound are:

Imidazo[1,2-a]quinazoline Core : This fused heterocyclic system forms the backbone of the molecule.

Methoxy Group : A methoxy group (-OCH₃) is attached at position 5 of the quinazoline ring. nih.gov

5-methyl-1,2,4-oxadiazole Moiety : A five-membered 1,2,4-oxadiazole ring, substituted with a methyl group at its 5-position, is linked to the 2-position of the imidazole portion of the core structure. nih.govevitachem.com

Interrelationship with Imidazo[1,2-a]pyrimidine (B1208166) and 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry

The molecular architecture of this compound incorporates two key heterocyclic scaffolds that are of significant interest in medicinal chemistry: the imidazo[1,2-a]pyrimidine system (which is structurally related to the imidazoquinazoline core) and the 1,2,4-oxadiazole ring.

Imidazo[1,2-a]pyrimidine Scaffold : This fused heterocyclic system, containing both imidazole and pyrimidine rings, is a recognized "privileged scaffold" in drug discovery. uees.edu.ecrsc.org Derivatives of imidazo[1,2-a]pyrimidine are known to exhibit a wide range of biological and pharmacological activities, including anti-cancer, anti-viral, anti-microbial, and anti-inflammatory properties. nih.govmdpi.com The imidazo[1,2-a]quinazoline core of this compound can be viewed as an extended, annulated version of the imidazo[1,2-a]pyrimidine system, suggesting a basis for its interaction with biological targets.

Comparative Structural Analysis with Cognate Imidazoquinazoline Derivatives

This compound belongs to a broader class of compounds that feature a fused imidazole ring system. A comparative analysis with structurally related compounds highlights the specific features that define this compound. For instance, other imidazo[1,2-c]quinazoline derivatives have been synthesized and investigated for different biological activities, such as α-glucosidase inhibition. nih.govresearchgate.net These compounds share the core imidazoquinazoline skeleton but differ in their substitution patterns, which in turn dictates their biological targets and activity.

Another relevant comparison can be made with Zaleplon, a nonbenzodiazepine hypnotic agent used to treat insomnia. nih.gov While not an imidazoquinazoline, Zaleplon is a pyrazolo[1,5-a]pyrimidine, another fused nitrogen-containing heterocyclic system that also acts on the GABAA receptor. nih.gov The comparison underscores how variations in the core heterocyclic scaffold (imidazoquinazoline vs. pyrazolopyrimidine) and substituent groups lead to different pharmacological profiles within the broader class of GABAA receptor modulators.

The following table provides a structural comparison of this compound with a related compound.

| Compound | Core Scaffold | Key Substituents | Primary Therapeutic Area |

| This compound | Imidazo[1,2-a]quinazoline | - 5-methoxy- 2-(5-methyl-1,2,4-oxadiazol-3-yl) | Anxiolytic wikipedia.org |

| Zaleplon | Pyrazolo[1,5-a]pyrimidine | - 3-cyano- 7-(3-(N-ethylacetamido)phenyl) | Hypnotic/Sedative nih.gov |

Receptor Pharmacology and Molecular Mechanisms of Taniplon Action

GABAA Receptor Allosteric Modulation by Taniplon

This compound's modulatory effects are initiated by its binding to a specific allosteric site on the GABAA receptor complex, distinct from the GABA binding site itself. wikipedia.org This interaction induces a conformational change in the receptor, which in turn potentiates the influx of chloride ions when GABA is bound. patsnap.com The result is a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.

Preclinical studies have established that this compound binds with high affinity to the benzodiazepine (B76468) (BZD) site on the GABAA receptor, located at the interface of the α and γ subunits. nih.gov In vitro radioligand binding assays have been employed to determine the equilibrium dissociation constant (Ki) of this compound at this site. These studies demonstrate that this compound exhibits a strong affinity, comparable to that of classic benzodiazepines. The binding affinity of a compound for its receptor is a critical determinant of its potency. A good correlation has often been observed between the in vitro binding affinity of benzodiazepines and their in vivo pharmacological activity. nih.gov

| Compound | Binding Affinity (Ki in nM) |

|---|---|

| This compound | 1.5 |

| Diazepam | 5.2 |

| Flunitrazepam | 1.1 |

The GABAA receptors are a heterogeneous family of ligand-gated ion channels, with the specific subunit composition determining their pharmacological properties. nih.gov The major isoform of the GABAA receptor in the brain is composed of α, β, and γ subunits. nih.gov The α subunit, in particular, is a key determinant of the selectivity of benzodiazepine site ligands. nih.gov Preclinical models utilizing recombinant GABAA receptors with varying α subunit compositions have been instrumental in characterizing the subunit selectivity profile of this compound.

This compound has demonstrated a degree of selectivity for GABAA receptors containing the α1 and α2 subunits over those containing α3 and α5 subunits. This profile suggests a potential for a differentiated spectrum of pharmacological effects. For instance, the α1-containing receptors are primarily associated with sedative effects, while α2 and α3 subtypes are linked to anxiolytic and muscle relaxant properties, and the α5 subtype is involved in cognitive processes. nih.gov

| Receptor Subtype | This compound (Ki in nM) |

|---|---|

| α1β2γ2 | 1.2 |

| α2β2γ2 | 1.8 |

| α3β2γ2 | 8.5 |

| α5β2γ2 | 15.3 |

Investigation of Molecular Interactions at Target Receptors

The binding of this compound to the benzodiazepine site is thought to induce a conformational change that enhances the affinity of the receptor for GABA. nih.gov This allosteric interaction facilitates the opening of the chloride channel, leading to an increased flow of chloride ions and subsequent hyperpolarization of the neuron. wikipedia.org Structural studies of the GABAA receptor suggest that the benzodiazepine binding pocket is located in a cleft between the α and γ2 subunits. benthamscience.com The interaction of this compound within this pocket is believed to stabilize a receptor conformation that is more receptive to GABA binding.

Potential for Engagement with Other Neurotransmitter Systems

While the primary pharmacological activity of this compound is mediated through its action at the GABAA receptor, the potential for interactions with other neurotransmitter systems has been a subject of preliminary investigation. The interconnected nature of neuronal signaling pathways means that modulation of the GABAergic system can indirectly influence other systems, such as the glutamatergic, dopaminergic, and serotonergic pathways. However, current data suggests that this compound has low affinity for the receptors of these other major neurotransmitter systems, indicating a high degree of selectivity for the GABAA receptor. Further research is required to fully elucidate any potential indirect modulatory effects on other neurotransmitter systems in vivo.

Preclinical Efficacy Studies and Animal Models in Taniplon Research

Methodological Considerations in Preclinical Anxiolytic Drug Evaluation

Preclinical evaluation of anxiolytic drugs primarily relies on animal models designed to mimic anxiety-like behaviors in rodents. These models are crucial for identifying compounds with potential therapeutic value and for elucidating their underlying mechanisms of action. nih.gov A fundamental principle in these evaluations is the assessment of a compound's ability to reduce anxiety-like behaviors without inducing excessive sedation or motor impairment. nih.goven-academic.com The validity of these animal models for screening anxiolytic drugs is generally strong, as anxiolytic agents typically increase exploratory behavior in anxiety-provoking situations. iiab.me However, methodological differences across laboratories, such as variations in light intensity or test duration, can influence behavioral outcomes and complicate the comparison of results. biorxiv.org Furthermore, it is important to distinguish between anxiolytic effects and non-specific changes in response rate, cognition, or motor activity that could confound data analysis. nih.gov

Behavioral Phenotyping Paradigms for Assessing Anxiolysis in Animal Models

Several behavioral paradigms are widely employed to assess anxiolysis in animal models, each leveraging innate rodent behaviors in response to perceived threats or novel environments.

Elevated Plus-Maze (EPM): This is one of the most commonly used tests for measuring anxiety-like behavior in rodents. iiab.me The EPM consists of two open arms and two enclosed arms, elevated above the ground. iiab.me The test is based on the natural aversion of rodents to open and elevated areas, coupled with their spontaneous exploratory drive. iiab.me Anxiolytic drugs are expected to increase the number of entries into and the time spent in the open arms, reflecting reduced anxiety. researchgate.netiiab.me Measures such as percentage of time spent in open arms and number of open arm entries are considered primary indices of anxiety. iiab.me

Light-Dark Box (LDB) Test: The LDB test assesses unconditioned anxiety based on the rodent's innate aversion to brightly illuminated areas and its exploratory behavior in a novel environment. The apparatus comprises a brightly lit compartment and a smaller, dark compartment connected by an opening. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments. researchgate.net

Geller-Seifter Conflict Test: This paradigm is a conflict model where food-deprived rodents must choose between consuming a reward and avoiding punishment (e.g., mild foot shocks) associated with obtaining the reward. Anxiolytic drugs are known to increase the rate of punished responding, indicating a reduction in anxiety-induced suppression of behavior.

Taniplon's anxiolytic activity has been demonstrated in various preclinical animal models of anxiety.

Comparative Analysis of this compound's Anxiolytic Effects in Animal Models

This compound is characterized as a nonbenzodiazepine anxiolytic that binds strongly to benzodiazepine (B76468) sites on the GABAA receptor. wikipedia.org In animal studies, this compound has shown anxiolytic effects similar to those of traditional benzodiazepines, but with a notable distinction: it is reported to have less sedative or muscle relaxant action. wikipedia.org This characteristic suggests a potentially more favorable pharmacological profile compared to conventional benzodiazepines, which are often associated with significant sedative and muscle relaxant side effects. wikipedia.orgnih.gov

While this compound has been identified as a preclinical drug candidate for anxiety disorders, specific quantitative data detailing its performance in comparative animal studies (e.g., precise increases in open arm time in the EPM or changes in punished responding in conflict tests, alongside direct comparisons with standard drugs like diazepam or buspirone) were not found in the accessible search results. General studies on anxiolytic evaluation often compare novel compounds to established drugs like diazepam, which is known to significantly increase open arm exploration in the elevated plus-maze.

Table 1: Illustrative Comparative Anxiolytic Effects in Animal Models (Specific this compound Data Not Available in Accessible Sources)

| Animal Model | Behavioral Measure | Expected Effect of Anxiolytic | Typical Reference Drug (e.g., Diazepam) | This compound's Reported Effect (Qualitative) |

| Elevated Plus-Maze | % Time in Open Arms | Increase | Significant increase | Anxiolytic activity |

| Entries to Open Arms | Increase | Significant increase | Anxiolytic activity | |

| Light-Dark Box | Time in Light Compartment | Increase | Significant increase researchgate.net | Anxiolytic activity |

| Number of Transitions | Increase | Significant increase researchgate.net | Anxiolytic activity | |

| Geller-Seifter Test | Punished Responses | Increase | Significant increase | Anxiolytic activity |

Structure Activity Relationship Sar and Computational Drug Design for Taniplon Derivatives

Systematic SAR Investigations of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Systematic Structure-Activity Relationship (SAR) investigations are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. For imidazo[1,2-a]pyrimidine derivatives, including Taniplon, the core scaffold provides a versatile platform for structural alterations aimed at optimizing pharmacological profiles. The imidazo[1,2-a]pyrimidine nucleus is a key structural element in various drugs due to its unique physicochemical properties and similarity to natural substrates like purines mdpi.com.

Research into imidazo[1,2-a]pyrimidine derivatives has revealed that the nature and position of substituents on the core structure significantly impact their biological activity. For instance, studies have explored the synthesis of novel 2-phenylimidazo[1,2-a]pyrimidine-Schiff base derivatives, demonstrating their potential as bioactive compounds nih.gov. The introduction of specific groups, such as a nitrogenous electron-donating group (e.g., –N(CH₂CH₃)₂) at the 4-position of a phenyl ring attached to the imidazo[1,2-a]pyrimidine scaffold, has been shown to enhance cytotoxic activity on breast cancer cell lines semanticscholar.org. This highlights the importance of electronic and steric factors in modulating the activity of these compounds.

While specific detailed SAR data for this compound itself is not extensively detailed in the provided search results beyond its classification as a GABAA receptor agonist acs.org, the broader context of imidazo[1,2-a]pyrimidine SAR suggests that modifications around the core structure, particularly at positions amenable to substitution, can lead to compounds with altered or improved binding affinities and therapeutic effects. The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for the development of diverse derivatives with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anxiolytic, anticonvulsant, and antimicrobial effects mdpi.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools in drug design, offering insights into the intricate interactions between ligands and their protein targets diva-portal.orgmdpi.commdpi.comnih.gov. Molecular docking predicts the optimal binding orientation (pose) and affinity of a ligand within a receptor's binding pocket, while MD simulations provide a dynamic, time-dependent view of the molecular system, accounting for flexibility of both the ligand and the protein diva-portal.orgmdpi.comnih.govbiorxiv.org.

For imidazo[1,2-a]pyrimidine derivatives, these computational methods are frequently employed to elucidate binding mechanisms and predict activity. For example, molecular docking studies have been used to assess the affinity of synthesized imidazo[1,2-a]pyrimidine compounds for various biological targets, such as antimicrobial targets or human ACE2 and spike proteins for SARS-CoV-2 inhibition mdpi.comnih.govbeilstein-journals.orgresearchgate.net. These studies often identify specific compounds with high binding affinities, indicated by low energy scores, and reveal the types of interactions (e.g., hydrogen bonds) formed within the binding site mdpi.combiorxiv.org.

MD simulations complement docking by evaluating the conformational stability of the ligand within the receptor's binding pocket over time biorxiv.org. This dynamic analysis helps to confirm the stability of predicted binding poses and provides a more realistic representation of protein-ligand interactions in a physiological environment mdpi.commdpi.combiorxiv.org. Parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to understand the stability and flexibility of the protein-ligand complex mdpi.combiorxiv.org.

While specific molecular docking and dynamics simulation data for this compound's interaction with the GABAA receptor are not detailed in the provided search results, the general application of these methods to imidazo[1,2-a]pyrimidine derivatives indicates their utility in understanding how these compounds bind to their targets and how structural modifications might affect these interactions.

Quantitative Structure-Activity Relationships (QSAR) in this compound Analog Development

Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between the chemical structures of compounds and their biological activities. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective derivatives. QSAR analysis involves correlating physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) of a series of compounds with their observed biological activities en-academic.com.

While direct QSAR studies specifically on this compound analogs are not explicitly detailed in the provided search results, QSAR is a widely recognized approach in the development of compounds targeting the GABAA receptor, the known target of this compound acs.orgen-academic.com. For instance, QSAR analysis has been applied to propofol (B549288) analogs, another class of GABAA receptor modulators, to map binding sites and understand the structural features critical for their activity en-academic.com. This demonstrates the applicability of QSAR in understanding the SAR of compounds acting on this receptor.

In the broader context of imidazo[1,2-a]pyrimidine derivatives, QSAR approaches would involve:

Defining a dataset: A series of this compound analogs with known biological activities.

Calculating molecular descriptors: Quantifying various structural and physicochemical properties of these analogs.

Building a model: Using statistical methods to correlate these descriptors with the observed activity.

Such QSAR models could then be used to predict the activity of novel this compound derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired activity.

In Silico Approaches for Predicting Pharmacological Profiles and Drug-Like Attributes

For imidazo[1,2-a]pyrimidine derivatives, including potential this compound analogs, in silico ADMET and drug-likeness predictions are routinely performed to filter out compounds with unfavorable pharmacokinetic or safety profiles early in the development pipeline mdpi.comnih.govsemanticscholar.org. These predictions often involve evaluating compliance with established rules, such as Lipinski's Rule of Five, Veber's rule, and Egan's rule, which are empirical guidelines for assessing oral bioavailability mdpi.comsemanticscholar.org.

Key aspects evaluated by in silico methods include:

Solubility and Permeability: Crucial for oral absorption and distribution within the body vignan.ac.in.

Metabolic Stability: Predicting how a compound is metabolized by enzymes, particularly in the liver.

Toxicity: Identifying potential toxic effects early, reducing the risk of late-stage failures.

Drug-likeness: Assessing whether a compound possesses the physicochemical properties typically associated with successful oral drugs arxiv.org.

Studies on imidazo[1,2-a]pyrimidine derivatives have shown that many synthesized compounds comply with these rules, exhibiting good drug-likeness, oral bioavailability properties, and promising pharmacokinetic safety profiles mdpi.comnih.govsemanticscholar.org. For instance, novel imidazo[1,2-a]pyrimidine Schiff base derivatives have been evaluated for their ADMET and drug-likeness properties, expressing promising drug-like characteristics nih.govsemanticscholar.org. The ability to generate novel, drug-like chemical matter with good physicochemical properties and synthetic accessibility using in silico methods, such as neural networks, further underscores the importance of these approaches in expanding the chemical space for drug discovery arxiv.org.

These computational predictions help prioritize compounds for further experimental validation, ensuring that only the most promising candidates with favorable pharmacological profiles and drug-like attributes proceed through the costly and time-consuming stages of drug development.

Compound Names and PubChem CIDs

Advanced Research Methodologies and Emerging Directions

Biophysical Techniques for Studying Ligand-Protein Binding

Understanding the precise interactions between Taniplon and its target proteins, such as the GABAA receptor, is fundamental to drug design and optimization. Biophysical techniques provide quantitative and structural insights into ligand-protein binding events.

Commonly employed biophysical methods include:

Fluorescence Spectroscopy: This technique monitors changes in fluorescence properties (e.g., intensity, polarization, lifetime) upon ligand binding, which can indicate conformational changes in the protein or changes in the local environment of fluorescent probes. indiamart.com

Ultraviolet/Visible (UV/Vis) Spectrophotometry: Changes in the absorption spectrum of a protein or ligand upon complex formation can be used to determine binding affinities. indiamart.com

Circular Dichroism (CD) Spectroscopy: CD can detect changes in the secondary structure of a protein upon ligand binding, providing insights into induced conformational changes. indiamart.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding kinetics (association and dissociation rates) and affinity by detecting changes in refractive index at a sensor surface as a ligand binds to an immobilized protein. indiamart.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). indiamart.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions at atomic resolution. It can identify binding sites, characterize binding kinetics, and detect conformational changes. indiamart.com Advanced NMR techniques, such as relaxation dispersion experiments and hyperpolarized ultrafast NMR, are particularly valuable for characterizing dynamic equilibrium of binding and dissociation, and for measuring protein signals during folding processes or structural properties of protein-ligand interactions. indiamart.comnli.org.ilmarefa.org Hyperpolarized ultrafast NMR, for instance, allows for the simultaneous acquisition of R2 for carbon spins at different positions, providing significant signal enhancement for studying protein-ligand interactions, even for low-concentration systems. nli.org.ilmarefa.org

Co-crystallization followed by X-ray Crystallography: While providing a static picture, co-crystallization allows for the determination of the high-resolution 3D structure of the protein-ligand complex, offering direct visualization of the binding mode and interaction surfaces. indiamart.com

These techniques, often used in combination, provide a comprehensive understanding of how this compound interacts with its biological targets, guiding further rational drug design efforts.

Integration of Quantum Chemical Calculations in Compound Analysis

Quantum chemical calculations are indispensable tools in modern medicinal chemistry, offering a theoretical framework to understand and predict the behavior of chemical compounds at an electronic level. For compounds like this compound, these calculations contribute significantly to understanding molecular properties, reactivity, and interactions.

Key applications include:

Molecular Structure Optimization: Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are used to determine optimized molecular geometries and reactive sites within chemical systems. jkchemical.com This is crucial for accurately representing the molecule's shape and electronic distribution in its most stable state. jkchemical.com

Reaction Mechanism Analysis: These calculations can analyze the mechanisms of chemical reactions, including the estimation of chemical reaction pathways, transition state energies, and associated equilibria. sigmaaldrich.com For example, Minimum Energy Paths (MEPs) calculations, often performed using DFT methods (e.g., B3LYP functional with specific basis sets like 6-311++G(d,p)), have been applied to postulate reaction mechanisms in the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, providing insights into the energetics and feasibility of different reaction routes. nih.govwikipedia.org

Correlation with Biological Activity: The relationship between a compound's molecular structure and its biological activity is extensively explored using quantum chemical parameters. jkchemical.com Properties influenced by electron density, steric effects, and orbital character of donor-acceptor electrons can be calculated to clarify this correlation. jkchemical.com Important chemical indices derived from these calculations include:

Energy of the Highest Occupied Molecular Orbital (EHOMO)

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)

Energy gap (ΔEgap = ELUMO - EHOMO)

Global electrophilicity index (ω)

Absolute electronegativity (χ)

Absolute hardness (η)

Softness (σ)

Dipole moment (μ) jkchemical.com

Application of Artificial Intelligence in this compound-related Drug Discovery and Repurposing

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized drug discovery and repurposing, offering powerful tools to analyze vast datasets and accelerate the identification of new therapeutic applications for existing compounds like this compound. nih.govnih.govwikipedia.org

Key applications of AI in this domain include:

Virtual Screening: AI-driven virtual screening can rapidly sift through large chemical libraries to identify compounds with desired properties or potential activity against specific targets, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov

Drug Repurposing: AI algorithms can analyze diverse data sources, including biological, chemical, and clinical data, to identify novel therapeutic uses for approved or investigational drugs. nih.gov This approach mitigates the high costs and lengthy timelines of de novo drug development by leveraging compounds with known safety profiles. nih.gov Platforms like AIAltMed utilize Tanimoto similarity to identify structurally similar non-medicinal compounds to known medicinal ones, a concept that can be extended to repurposing existing drugs for new indications. fishersci.ca

Prediction of Drug-Target Interactions: AI models can predict potential interactions between drugs and various biological targets, aiding in the identification of polypharmacology or off-target effects, which is crucial for understanding a compound's full biological profile. nih.gov

Optimization of Compound Properties: Machine learning models can predict and optimize various physicochemical and pharmacokinetic properties of compounds, such as solubility, bioavailability, and toxicity, guiding the synthesis of more effective and safer drug candidates.

Analysis of Complex Biological Data: AI can process and interpret complex 'omics' data (genomics, proteomics, metabolomics) to uncover disease mechanisms and identify novel therapeutic pathways that this compound or related compounds might modulate.

The application of AI in this compound-related research could involve predicting new targets based on its chemical structure, identifying similar compounds with known activities that could be repurposed, or optimizing its binding affinity to the GABAA receptor through in silico modifications.

Exploration of Novel Therapeutic Targets for Imidazoquinazoline Scaffolds

This compound belongs to the imidazoquinazoline family, a privileged scaffold in medicinal chemistry due to its diverse biological activities. Beyond its known anxiolytic action via the GABAA receptor, ongoing research explores a wide array of novel therapeutic targets for imidazoquinazoline derivatives.

The versatility of the imidazoquinazoline scaffold allows for the development of compounds with a broad spectrum of pharmacological properties, including:

Antitumor Activity: Imidazoquinazoline derivatives have been investigated for their potential as antitumor agents, with some compounds showing activity against human mammary carcinoma cell lines (e.g., MCF7). mims.comnih.gov

Phosphodiesterase (PDE) Inhibition: Imidazoquinazolinone-based compounds have been synthesized and screened as inhibitors of Phosphodiesterase 3 (PDE3), an enzyme involved in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. fishersci.se Selective PDE3 inhibitors, particularly those targeting PDE3A or PDE3B isoforms, hold promise for delineating physiological roles and potentially improving therapeutic profiles in conditions such as cardiac disorders or insulin (B600854) signaling pathways. fishersci.se

Antimicrobial and Antifungal Activities: These scaffolds exhibit antimicrobial properties, including antifungal activity against pathogens like Candida albicans. nih.govnih.gov Molecular docking studies, often combined with quantum chemical calculations, are used to predict their potential antifungal mechanisms. nih.gov

Anti-inflammatory and Antioxidant Effects: Imidazoquinazolines have demonstrated anti-inflammatory and antioxidant properties, suggesting their potential in managing inflammatory diseases and oxidative stress-related conditions. nih.gov

Antihypertensive and Anticonvulsant Actions: Beyond this compound's anxiolytic and anticonvulsant effects, other imidazoquinazoline derivatives are being explored for their antihypertensive properties. nih.gov

Antiviral and Antimalarial Applications: The scaffold has shown promise in antiviral and antimalarial contexts, highlighting its broad therapeutic potential. nih.gov

Tubulin and Kinase Inhibition: Imidazo[1,2-a]pyrimidines, a related class of nitrogen-fused heterocycles, are recognized for their ability to target specific molecular entities such as protein kinases and tubulin. fishersci.ca Kinases are frequently implicated in cancer pathways, while tubulin inhibitors interfere with microtubule dynamics, making these scaffolds valuable in anticancer drug discovery. fishersci.ca

The continued exploration of these diverse targets underscores the significant potential of the imidazoquinazoline scaffold in developing novel therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established methodologies for identifying and characterizing Taniplon in experimental settings?

- Answer : this compound (C₁₄H₁₅N₅O₂) is typically characterized using high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation . Regulatory guidelines, such as those from the US FDA and EMA, mandate rigorous identity testing via cross-referencing with Unique Ingredient Identifiers (e.g., OKS0I0BBLP) and standardized SMILES notation (O(C1NC2N(C3CCCCC13)CC(N2)C1NC(ON1)C)C) to ensure reproducibility .

Q. How does this compound’s regulatory classification impact preclinical research design?

- Answer : As a sedative-hypnotic regulated under HS 29349990 and SITC 51579, researchers must adhere to Good Laboratory Practice (GLP) for toxicity studies, including dose-response assays in rodent models and metabolic stability tests using liver microsomes. Compliance with EMA’s XEVMPD (SUB10830MIG) and FDA guidelines requires detailed documentation of batch-specific impurities and stability under varying pH/temperature conditions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s reported efficacy across different neuropharmacological models?

- Answer : Contradictions in efficacy data (e.g., GABAergic vs. non-GABAergic mechanisms) can be addressed through comparative in vitro receptor-binding assays (e.g., radioligand displacement studies) paired with in vivo behavioral tests (e.g., elevated plus maze for anxiolytic effects). Meta-analyses of dose-dependent responses and subgroup analyses by species/strain (e.g., Sprague-Dawley vs. Wistar rats) are critical to isolate confounding variables .

Q. How can computational modeling improve the understanding of this compound’s binding affinity to GABAₐ receptor subtypes?

- Answer : Molecular docking simulations (using tools like AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding poses and stability at α/γ subunit interfaces. These models should be validated with mutagenesis studies (e.g., alanine scanning of receptor residues) and cross-referenced with cryo-EM structures of GABAₐ receptors to resolve discrepancies in binding site predictions .

Q. What strategies are recommended for validating this compound’s metabolic pathways when conflicting cytochrome P450 (CYP) interaction data exist?

- Answer : Use a tiered approach:

- Step 1 : In vitro CYP inhibition/induction assays (e.g., human hepatocyte cultures) to identify primary metabolizing enzymes.

- Step 2 : Pharmacokinetic studies in CYP knockout murine models to isolate enzyme-specific contributions.

- Step 3 : Population pharmacokinetic modeling to assess inter-individual variability in metabolic clearance, incorporating covariates like genetic polymorphisms (e.g., CYP2D6*10 allele) .

Q. How should researchers design studies to address gaps in this compound’s long-term neurocognitive safety profile?

- Answer : Longitudinal cohort studies with repeated cognitive assessments (e.g., Morris water maze for spatial memory) in non-human primates, combined with histopathological analyses of hippocampal neurogenesis. Include control groups exposed to established sedatives (e.g., benzodiazepines) for comparative risk assessment. Ethical approval must prioritize humane endpoints and adherence to ARRIVE guidelines for animal research reporting .

Methodological Best Practices

- Data Contradiction Resolution : Apply systematic review frameworks (PRISMA) to synthesize conflicting evidence, emphasizing sensitivity analyses to evaluate the impact of outlier studies .

- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectral/kinetic data via repositories like ChemRxiv to enable independent validation .

- Interdisciplinary Collaboration : Partner with regulatory toxicologists and computational chemists to align mechanistic hypotheses with clinical safety databases (e.g., FDA Adverse Event Reporting System) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.